2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one involves multi-step synthetic pathways. These pathways typically include key steps such as cycloaddition reactions, Michael addition reactions, and cyclization reactions to form the spirocyclic core structure. For example, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared through Michael addition of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspirodecanes and related compounds is characterized by X-ray crystallography and various spectroscopic methods including FT-IR, 1H-NMR, 13C-NMR, and HRMS. These analyses reveal the presence of spirocyclic configurations, substituent effects, and the spatial arrangement of functional groups which play crucial roles in their chemical behavior and biological activities. The detailed molecular structure elucidates the interactions of these compounds with biological targets, contributing to their potential pharmacological profiles (Guillon et al., 2020).
Scientific Research Applications
Synthesis and Antihypertensive Activity
A study on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one, explored their potential as antihypertensive agents. The research involved testing these compounds for their ability to lower blood pressure, focusing on their interactions with alpha-adrenergic receptors. Notably, specific derivatives demonstrated significant alpha-adrenergic blocking properties, contributing to their antihypertensive effects without exhibiting beta-adrenergic blocking activity. This study highlights the compound's relevance in developing antihypertensive medications and its potential role in managing high blood pressure through alpha-adrenergic antagonism (Caroon et al., 1981).
Antimicrobial Applications
Another research avenue for similar spiropiperidine compounds involves their antimicrobial properties. A study synthesized spirothiazolopyranopyrazoles and related derivatives, testing their effectiveness against various microbial strains. These compounds demonstrated significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents. The research provides insights into the chemical framework of spiropiperidine derivatives and their applicability in addressing microbial infections, thereby underscoring the broader therapeutic utility of compounds like 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one in treating infectious diseases (Al-Ahmadi, 1997).
Tachykinin NK2 Receptor Antagonism
The compound's structural analogs have been investigated for their potential as tachykinin NK2 receptor antagonists. These studies aimed to develop new therapeutic agents for respiratory diseases by synthesizing spiropiperidine derivatives and assessing their affinity for NK2 receptors. Notably, specific spiropiperidine compounds showed potent NK2 receptor antagonism, offering promise for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating NK2 receptor activity (Smith et al., 1995).
Catalytic Synthesis and Quantum Chemical Computations
Further research on spiropiperidine derivatives, including those akin to 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one, has involved their catalytic synthesis and subsequent analysis through quantum chemical computations. This approach facilitates the understanding of the compound's chemical properties and potential pharmaceutical applications, highlighting its relevance in drug development and material science (Jassem et al., 2019).
properties
IUPAC Name |
2-(3-phenylpropyl)-8-pyridin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21-17-22(11-15-24(16-12-22)20-10-4-5-13-23-20)18-25(21)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10,13H,6,9,11-12,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQWEJBSZZPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.